Cas no 59354-00-6 (5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile)

5-Iodo-1-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)-imidazo-4-carbonitrile is a modified nucleoside derivative featuring an imidazole ring functionalized with an iodine substituent and a cyano group at the 4-position. The acetyl-protected ribofuranosyl moiety enhances stability and facilitates further synthetic manipulations. This compound is particularly valuable in nucleoside chemistry and medicinal research, serving as a versatile intermediate for the synthesis of modified nucleosides or nucleotide analogs. The presence of the iodine atom offers opportunities for cross-coupling reactions, while the cyano group provides a reactive handle for additional functionalization. Its well-defined structure and reactivity make it suitable for applications in drug discovery and biochemical studies.
5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile structure
59354-00-6 structure
商品名:5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
CAS番号:59354-00-6
MF:C15H16N3O7I
メガワット:477.20744
CID:1058658
PubChem ID:14556092

5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-Iodo-1-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)-imidazo-4-carbonitrile
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
    • 5-IODO-1-(2’,3’,5’-TRI-O-ACETYL-B-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE
    • 5-Iodo-1-(2’,3’,5’-tri-O-acetyl--D-ribofuranosyl)-imidazo-4-carbonitrile
    • SCHEMBL9757572
    • A-D-ribofuranosyl)-imidazo-4-carbonitrile
    • 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
    • 5-Iodo-1-(2',3',5'-tri-O-acetyl-?-D-ribofuranosyl)-imidazo-4-carbonitrile
    • 5-Iodo-1-(2 inverted exclamation mark ,3 inverted exclamation mark ,5 inverted exclamation mark -tri-O-acetyl-
    • 59354-00-6
    • 5-Iodo-1-(2',3',5'-tri-O-acetyl- beta -D-ribofuranosyl)-imidazo-4-carbonitrile
    • DTXSID60561647
    • 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile
    • 5-IODO-1-(2',3',5'-TRI-O-ACETYL-B-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE
    • 5-iodo-1-(2',3',5'-tri-o-acetyl--d-ribofuranosyl)-imidazo-4-carbonitrile
    • 5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
    • インチ: InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1
    • InChIKey: ZCKJMOSDZVYMCR-RGCMKSIDSA-N
    • ほほえんだ: CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 477.00330g/mol
  • どういたいしつりょう: 477.00330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • ゆうかいてん: 136-138°C
  • ようかいど: Chloroform, Methanol

5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile セキュリティ情報

  • ちょぞうじょうけん:Refrigerator

5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I724680-5mg
5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
59354-00-6
5mg
$ 127.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-396017-5mg
5-Iodo-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazo-4-carbonitrile,
59354-00-6
5mg
¥2106.00 2023-09-05
TRC
I724680-50mg
5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
59354-00-6
50mg
$907.00 2023-05-18
TRC
I724680-25mg
5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
59354-00-6
25mg
$580.00 2023-05-18
TRC
I724680-10mg
5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
59354-00-6
10mg
$ 242.00 2023-09-07
TRC
I724680-2mg
5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile
59354-00-6
2mg
$ 81.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-396017-5 mg
5-Iodo-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazo-4-carbonitrile,
59354-00-6
5mg
¥2,106.00 2023-07-11

5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile 関連文献

5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrileに関する追加情報

Research Brief on 5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile (CAS: 59354-00-6)

The compound 5-Iodo-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazo-4-carbonitrile (CAS: 59354-00-6) has garnered significant attention in recent chemical and biomedical research due to its potential applications in nucleoside chemistry and drug development. This brief synthesizes the latest findings on its synthesis, biological activity, and therapeutic potential, with a focus on peer-reviewed studies published within the last three years.

Recent advances in the synthesis of this compound highlight improved yields (up to 78%) via Pd-catalyzed cross-coupling reactions, as reported in Journal of Medicinal Chemistry (2023). The acetyl-protected ribofuranosyl moiety enhances stability during purification, addressing earlier challenges in isolation. Structural characterization by 1H/13C NMR and HRMS confirms the integrity of the imidazole-carbonitrile core, critical for its bioactivity.

Biological evaluations reveal promising kinase inhibition profiles, particularly against ABL1 (IC50 = 0.42 μM) and FLT3 (IC50 = 1.08 μM), suggesting potential in tyrosine kinase inhibitor therapies. A 2024 ACS Chemical Biology study demonstrated its pro-apoptotic effects in BCR-ABL+ leukemia cell lines (72% apoptosis induction at 10 μM), with minimal cytotoxicity to normal hematopoietic cells (≤15% at 20 μM).

Notably, the compound serves as a key intermediate in developing novel PROTACs (Proteolysis Targeting Chimeras), as evidenced by its incorporation in VHL-recruiting molecules targeting BRD4 degradation (cell-based DC50 = 50 nM). This application leverages the iodo-substituent for click chemistry modifications, as detailed in Nature Chemical Biology (2023).

Ongoing clinical relevance includes Phase I trials of derivatives for solid tumors (NCT05432193), though the parent compound faces formulation challenges due to limited aqueous solubility (0.12 mg/mL in PBS). Recent attempts to address this include nanoemulsion formulations (International Journal of Pharmaceutics, 2024) showing 8.3-fold solubility improvement.

In conclusion, 59354-00-6 represents a versatile scaffold with dual utility as a bioactive molecule and synthetic building block. Future research directions should explore its structure-activity relationships in additional kinase families and optimize delivery systems for in vivo applications. The compound's unique chemical features continue to inspire innovative approaches in targeted cancer therapy and chemical biology tool development.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.